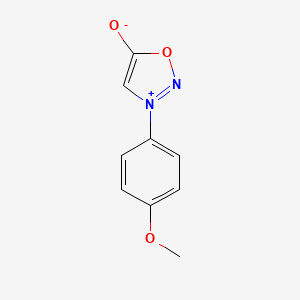

3-(p-Methoxyphenyl)sydnone

Description

Historical Context and Discovery of Sydnones

The journey into the chemistry of sydnones began in 1935 when John Campbell Earl and Alan W. Mackney at the University of Sydney treated N-Nitroso-N-phenylglycine with acetic anhydride (B1165640). wikipedia.orgias.ac.in This reaction, a cyclodehydration, yielded a neutral, stable crystalline compound. neliti.com They initially proposed a bicyclic structure for this new molecule. neliti.com The name "sydnone" was coined in honor of the University of Sydney, combined with "lactone" to denote the 1,2,3-oxadiazole-5-one heterocycle. neliti.comias.ac.inscribd.com

It wasn't until 1946 that Baker, Ollis, and Poole revisited the structure and introduced the term "mesoionic" (mesomeric/ionic) to describe the unique dipolar nature of these and similar compounds. jocpr.com This new classification more accurately reflected the delocalized charges and the inability to be represented by a single non-polar covalent structure. jocpr.comijcrt.org

Unique Mesoionic Character and Aromaticity of the Sydnone (B8496669) Ring System

Sydnones are the most extensively studied class of mesoionic compounds. ijcrt.orgias.ac.inscribd.com Mesoionic compounds are defined as planar, five- or six-membered heterocyclic betaines where the positive and negative charges are delocalized. ijcrt.orglew.ro A key feature is that a completely covalent structure cannot be written, and no single polar structure adequately represents the molecule. jocpr.comijcrt.org The formal positive charge is associated with the atoms of the ring, while the negative charge resides on an exocyclic atom, in this case, the oxygen. ijcrt.orgijpda.org

The defining characteristic of a sydnone is its mesoionic nature, arising from a unique distribution of electrons within the 1,2,3-oxadiazole (B8650194) ring. neliti.com The structure is best described as a resonance hybrid, indicating that the positive and negative charges are not localized on specific atoms but are spread across the system. wikipedia.orgcore.ac.uk The five atoms of the heterocyclic ring share a delocalized positive charge, while the exocyclic oxygen atom at the C5 position carries a significant negative charge. neliti.comijpda.orgresearchgate.net This charge separation and delocalization are fundamental to the ring's stability and reactivity. wikipedia.org The exocyclic oxygen is highly polarized, more so than the carbonyl oxygen in a compound like butyrolactone. neliti.com The delocalized positive charge is unevenly distributed, with a significant portion residing on the nitrogen atom at position 3, especially when an electron-withdrawing group like a phenyl ring is attached. ijcrt.org

| Property | Description |

| Ring System | 1,2,3-Oxadiazole |

| Key Feature | Mesoionic (delocalized charges) |

| Positive Charge | Delocalized over the five ring atoms |

| Negative Charge | Localized on the exocyclic oxygen atom (O6) |

The classification of sydnones as aromatic has been a subject of discussion, with "pseudo-aromatic" often used to describe their character. jocpr.comneliti.comneliti.com They exhibit several properties consistent with aromatic compounds, such as a planar structure, considerable resonance energy, and the ability to undergo electrophilic substitution reactions at the C4 position, much like benzene (B151609). lew.roscribd.comcore.ac.uk The sydnone ring contains a cyclic array of p-orbitals and possesses 6 π-electrons (satisfying Hückel's rule), with the exocyclic oxygen atom contributing to the π-electron system, which supports its aromatic character. neliti.com

However, the reactivity of sydnones does not entirely align with that of classic aromatic systems. lew.ro While they undergo electrophilic substitutions, they also readily participate in 1,3-dipolar cycloaddition reactions, which typically involve the loss of the ring's aromaticity. lew.roias.ac.in This dual reactivity has led to the consensus that while sydnones are well-stabilized by electron and charge delocalization, they may be better classified as pseudo-aromatic rather than truly aromatic. neliti.comslideshare.net Recent computational studies support this view, describing them as nonaromatic but well-stabilized. neliti.comwikipedia.org

Importance as a Versatile Heterocyclic Synthon in Organic Synthesis

Sydnones, including 3-(p-Methoxyphenyl)sydnone, are highly valuable as versatile synthons in organic synthesis. ias.ac.injournalsajp.combenthamscience.com Their unique structure and reactivity allow them to serve as starting materials for the construction of a wide range of other heterocyclic compounds. neliti.combenthamscience.com

The most significant application of sydnones in synthesis is their participation in 1,3-dipolar cycloaddition reactions. colab.wsresearchgate.net In these reactions, the sydnone ring acts as a 1,3-dipole and reacts with various dipolarophiles, such as alkenes and alkynes. colab.ws These cycloadditions typically proceed with the loss of carbon dioxide from the sydnone ring to form new heterocyclic systems, most commonly pyrazoles. colab.wsresearchgate.net

The reactivity of the C4 position is also crucial for its role as a synthon. The proton at C4 is acidic and the position is nucleophilic, allowing for functionalization through electrophilic substitution or by deprotonation followed by reaction with an electrophile. neliti.comresearchgate.netslideshare.net For instance, 3-arylsydnones can undergo direct arylation at the C4 position. thieme-connect.com A study demonstrated the synthesis of various 4-aryl-3-(p-methoxyphenyl)sydnones by reacting this compound with different arylboronic acids in a palladium-catalyzed reaction. thieme-connect.com This highlights the utility of this compound as a scaffold for creating more complex diarylsydnone structures. thieme-connect.com

| Reaction Type | Description | Resulting Products |

| 1,3-Dipolar Cycloaddition | Sydnone reacts with dipolarophiles (e.g., alkynes). | Pyrazoles and other heterocycles. colab.ws |

| Electrophilic Substitution | Substitution occurs at the C4 position. | Functionalized sydnones. core.ac.uk |

| Direct Arylation | Palladium-catalyzed C-H activation at C4. | 3,4-Diarylsydnones. thieme-connect.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)oxadiazol-3-ium-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-13-8-4-2-7(3-5-8)11-6-9(12)14-10-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXSZGJOBTZROY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[N+]2=NOC(=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191541 | |

| Record name | 1,2,3-Oxadiazolium, 5-hydroxy-3-(4-methoxyphenyl)-, inner salt (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3815-80-3 | |

| Record name | 1,2,3-Oxadiazolium, 5-hydroxy-3-(4-methoxyphenyl)-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3815-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sydnone, 3-(p-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003815803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Oxadiazolium, 5-hydroxy-3-(4-methoxyphenyl)-, inner salt (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Methoxyphenyl)-3H-1,2,3-oxadiazol-1-ium-5-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-p-Anisylsydnone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44G3T6RHE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis of 3 P Methoxyphenyl Sydnone and Its Derivatives

Classical Synthetic Methodologies

The traditional pathway to sydnone (B8496669) formation involves a two-step process: N-nitrosation of an N-substituted amino acid followed by cyclodehydration. nih.govnih.govresearchgate.net

Cyclodehydration of N-Nitroso Amino Acids

The foundational method for synthesizing sydnones is the cyclodehydration of N-nitroso-N-arylglycines. researchgate.netijcrt.orgneliti.com In the case of 3-(p-methoxyphenyl)sydnone, the precursor N-nitroso-N-(p-methoxyphenyl)glycine is treated with a dehydrating agent. yok.gov.tr The most common and historically significant dehydrating agent used for this transformation is acetic anhydride (B1165640). researchgate.netneliti.comwright.edu The reaction involves the removal of a water molecule from the N-nitroso amino acid, leading to the formation of the mesoionic 1,2,3-oxadiazole (B8650194) ring structure characteristic of sydnones. researchgate.net The mechanism proceeds through a mixed anhydride intermediate when acetic anhydride is used. researchgate.netthieme-connect.de While effective, this method can require long reaction times, sometimes extending over several hours or even days at room temperature, or heating to accelerate the process. yok.gov.trcore.ac.uk

Enhancements in Cyclization Techniques (e.g., use of stronger dehydrating agents)

To improve reaction times and yields, research has focused on more potent dehydrating agents. Trifluoroacetic anhydride (TFAA) has emerged as a superior reagent for the cyclodehydration step. neliti.comthieme-connect.decore.ac.uk Its use allows for rapid and efficient cyclization, often at or below room temperature, with significantly reduced reaction times (e.g., under 15 minutes) and high yields, frequently exceeding 90%. wright.educore.ac.uk The high cost of TFAA is its primary drawback. core.ac.uk

Other dehydrating agents have also been successfully employed, including thionyl chloride, phosphorus pentoxide, and carbodiimides, each offering different advantages in terms of reaction conditions and efficiency. neliti.comwright.eduthieme-connect.de The use of these stronger agents represents a significant enhancement over the original acetic anhydride method.

| Dehydrating Agent | Typical Conditions | Advantages/Disadvantages |

| Acetic Anhydride | Room temperature for days or heating | Inexpensive, historical method; slow reaction times. yok.gov.trcore.ac.uk |

| Trifluoroacetic Anhydride (TFAA) | Low temperature (-5°C to 0°C) | Rapid (<15 mins), high yields (>90%); costly. wright.educore.ac.uk |

| Thionyl Chloride | Room temperature in dry ether | Fast conversion; can result in lower yields (e.g., 28%). neliti.com |

| Phosphorus Pentoxide | Refluxing in benzene (B151609) | Alternative to anhydride methods. jbclinpharm.org |

Advanced and Green Synthetic Approaches

Mechanochemical Synthesis via Ball Milling

Mechanochemistry, specifically ball milling, has been established as an effective and environmentally friendly approach for synthesizing sydnones. researchgate.netrsc.org This solvent-free technique involves the mechanical grinding of solid reactants, which can lead to high yields and reduced purification needs. rsc.orgresearchgate.net The synthesis of various N-arylsydnones has been achieved efficiently using ball milling for the cyclization step. researchgate.netchemrxiv.org This method is noted for being time-saving and for reducing the use of organic solvents, which is a significant environmental benefit. researchgate.netrsc.org Research has demonstrated that ball-milling procedures are efficient for the synthesis of diarylsydnones and related iminosydnone derivatives. researchgate.netresearchgate.net

Microwave-Assisted Synthesis and Solvent-Free Conditions

Microwave-assisted synthesis has been explored as a method to accelerate organic reactions, including the synthesis of heterocyclic compounds. While specific data on the microwave-assisted synthesis of this compound is not extensively detailed in the provided context, this technique is known to reduce reaction times significantly compared to conventional heating. For instance, a novel microwave-assisted synthesis was developed for the conversion of 3-(2-acetylphenyl)sydnone to its oxime derivative, highlighting the utility of this technology in sydnone chemistry. wright.edu The combination of microwave irradiation with solvent-free conditions presents a powerful green chemistry strategy for the synthesis of sydnone derivatives.

Targeted Functionalization and Derivatization Strategies

The this compound molecule offers two primary sites for functionalization: the C-4 position of the sydnone ring and the p-methoxyphenyl group.

The sydnone ring is aromatic in nature and can undergo electrophilic aromatic substitution, almost exclusively at the C-4 position if it is unsubstituted. ijcrt.orgcore.ac.ukresearchgate.net This high regioselectivity is attributed to the high electron density at this carbon. core.ac.ukresearchgate.net

Common derivatization reactions include:

Halogenation: Introduction of bromine or chlorine at the C-4 position can be achieved using various halogenating agents. ijcrt.org

Acylation: The introduction of an acetyl group at the C-4 position is a common transformation, often using reagents like acetic acid in the presence of phosphorus pentoxide. jbclinpharm.org This creates 4-acetyl-3-(p-methoxyphenyl)sydnone, a key intermediate for further derivatization, such as in the synthesis of chalcones. jbclinpharm.org

Formylation: The Vilsmeier-Haack reaction can be used to introduce a formyl group at the C-4 position, yielding 4-formyl-3-(p-methoxyphenyl)sydnone. mdpi.comiucr.org This derivative is a versatile precursor for synthesizing more complex molecules, such as thiazolidinones. mdpi.com

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allow for the introduction of various aryl groups at the C-4 position. core.ac.ukthieme-connect.com For example, this compound can be directly arylated with arylboronic acids in the presence of a palladium catalyst to form 3,4-diarylsydnones in good yields. thieme-connect.com

Derivatization can also occur on the p-methoxyphenyl ring. For instance, nitration of 3-aryl-4-acetylsydnones can lead to substitution on the aryl ring, which can then be followed by deacetylation. cdnsciencepub.com

Table of Functionalization Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Acetylation | Glacial acetic acid, P₂O₅ | 4-Acetyl-3-(p-methoxyphenyl)sydnone jbclinpharm.org |

| Formylation | Vilsmeier-Haack (e.g., POCl₃, DMF) | 4-Formyl-3-(p-methoxyphenyl)sydnone mdpi.comiucr.org |

| Direct Arylation | Phenylboronic acid, Pd(OAc)₂, K₂CO₃ | 4-Phenyl-3-(p-methoxyphenyl)sydnone thieme-connect.com |

Synthesis of C4-Substituted Sydnones

The C4 position of the sydnone ring is nucleophilic and readily undergoes electrophilic substitution, making it a prime target for chemical modification. indexcopernicus.cominnovareacademics.in

4-Halogenation (e.g., Chlorination, Bromination)

The introduction of a halogen atom at the C4 position is a common strategy for creating valuable intermediates for further synthetic elaboration. lew.ro

Chlorination: The synthesis of 4-chloro-3-(4-methoxyphenyl)sydnone has been reported, providing a key intermediate for the synthesis of other derivatives. core.ac.uk While specific details on the direct chlorination of this compound are not extensively described in the provided results, the formation of 4-chloro derivatives of other sydnones is a well-established process. innovareacademics.incore.ac.uk

Bromination: The bromination of 3-arylsydnones, including those with methoxy (B1213986) substituents, is a frequently employed reaction. d-nb.info For instance, the bromination of N-(3,4,5-trimethoxyphenyl)sydnone has been investigated, although it can sometimes result in a mixture of product and starting material. whiterose.ac.uk The reaction of N-6-ethoxycarbonyl-3-arylsydnonimines with brominating agents like N-bromosuccinimide has been shown to favor substitution at the C4 position of the sydnone ring. wright.edu

| Reactant | Reagent | Product | Yield | Reference |

| This compound | N-Bromosuccinimide | 4-Bromo-3-(p-methoxyphenyl)sydnone | Varies | wright.edu |

| This compound | Chlorine | 4-Chloro-3-(p-methoxyphenyl)sydnone | Not specified | core.ac.uk |

4-Acylation and Formylation

The introduction of acyl and formyl groups at the C4 position provides a gateway to a wide range of further chemical transformations.

Acylation: The Friedel-Crafts acylation of sydnones can be challenging due to the coordination of the Lewis acid with the exocyclic oxygen of the sydnone ring. indexcopernicus.com However, methods have been developed to achieve C4-acylation. For example, 4-acetyl-3-(4-methoxyphenyl)sydnone has been synthesized and its crystal structure determined. nih.gov The acylation of 3-(4-chlorophenyl)sydnone (B14748537) with glacial acetic acid in the presence of phosphorus pentoxide affords the corresponding 4-acetyl derivative. jbclinpharm.org Bismuth triflate has also been utilized as a catalyst for the Friedel-Crafts acylation of sydnones, including the synthesis of 4-acetyl-3-(4-methoxyphenyl)sydnone from 4-methoxyphenyl (B3050149) sydnone and acetic anhydride. wright.edu

Formylation: The Vilsmeier-Haack reaction is a common method for the formylation of sydnones at the C4 position. yok.gov.trresearchgate.net This reaction typically involves the use of phosphoryl chloride and a formylating agent like N-methylformanilide or dimethylformamide (DMF). yok.gov.trnih.gov For example, 4-formyl-3-p-tolylsydnone has been synthesized by reacting 3-(p-tolyl)sydnone with a pre-mixed reagent of N-methylformanilide and phosphoryl chloride. nih.gov A similar strategy can be applied to this compound.

| Starting Material | Reagents | Product | Reference |

| This compound | Acetic Anhydride, Bismuth Triflate | 4-Acetyl-3-(p-methoxyphenyl)sydnone | wright.edu |

| This compound | Phosphoryl Chloride, N-Methylformanilide/DMF | 4-Formyl-3-(p-methoxyphenyl)sydnone | yok.gov.trnih.gov |

4-Silylation and Organometallic Derivatives (e.g., 4-Lithium derivatives)

The formation of organometallic intermediates, particularly 4-lithio derivatives, is a powerful strategy for introducing a variety of substituents at the C4 position.

4-Lithium Derivatives: Treatment of 3-arylsydnones with strong bases like n-butyllithium leads to the formation of 4-lithiosydnones. ineosopen.org These lithiated species are stable at low temperatures and can react with various electrophiles. arkat-usa.org

4-Silylation: The reaction of 4-lithium derivatives of sydnones, including this compound, with chlorosilanes provides a route to 4-silicon-substituted sydnones. ineosopen.org The interaction of 4-lithio-3-(p-methoxyphenyl)sydnone with various chlorosilanes has been studied, leading to the synthesis of a range of 4-silylated derivatives. ineosopen.org Additionally, a preparative method for the exchange of a trimethylsilyl (B98337) group has been proposed for the synthesis of 4-alkynyl-substituted sydnones. rsc.org

| Reactant | Reagent | Intermediate | Product | Reference |

| This compound | n-Butyllithium | 4-Lithio-3-(p-methoxyphenyl)sydnone | - | ineosopen.org |

| 4-Lithio-3-(p-methoxyphenyl)sydnone | Chlorosilanes | - | 4-Silyl-3-(p-methoxyphenyl)sydnone | ineosopen.org |

Synthesis of 4-Sydnonylmethyl Acetates

The synthesis of 4-hydroxymethylsydnones and their subsequent conversion to acetates provides another avenue for functionalization. The reaction of 4-hydroxymethylsydnones with alcohols and benzene has been studied, indicating the involvement of an α-sydnonylmethylene cation intermediate. cdnsciencepub.com While direct synthesis of 4-sydnonylmethyl acetates from this compound is not explicitly detailed, the general reactivity of 4-hydroxymethylsydnones suggests this transformation is feasible.

Modification and Functionalization at the 3-Aryl Moiety

The phenyl ring at the N-3 position of this compound offers another site for chemical modification, allowing for the construction of more complex molecules. lew.ro

Nitration of 3-aryl-4-acetylsydnones followed by deacetylation has been demonstrated as a method to prepare 3-(nitroaryl)sydnones. cdnsciencepub.com This suggests that the methoxy-substituted phenyl ring of this compound could undergo electrophilic substitution reactions. Direct nitration of 3-arylsydnones can be complex, as the sydnone ring can influence the regioselectivity of the reaction. researchgate.netcdnsciencepub.com For instance, the nitration of 3-(p-methoxyphenyl)-4-acetylsydnone can lead to the formation of 3-(3-nitro-4-methoxyphenyl)-4-acetylsydnone. cdnsciencepub.com Demethylation of methoxyphenyl derivatives has also been explored, with the 2-hydroxyphenyl derivative being obtained from the corresponding 2-methoxyphenyl derivative using aluminum(III)trichloride. d-nb.info

Dimerization Approaches (e.g., of 3-(4-methoxyphenyl)sydnone)

The coupling of two sydnone units to form bis-sydnones represents an interesting synthetic challenge. A facile method for the dimerization of 3-arylsydnones has been developed. arkat-usa.org Specifically, the dimerization of 3-(4-methoxyphenyl)sydnone to afford 3,3'-bis(4-methoxyphenyl)-4,4'-bis-sydnone has been achieved in high yield (95%). arkat-usa.org This reaction was carried out using a palladium acetate (B1210297) catalyst and XPhos as a co-catalyst in the presence of potassium carbonate. lew.roarkat-usa.org

| Reactant | Reagents | Product | Yield | Reference |

| 3-(4-Methoxyphenyl)sydnone | Pd(OAc)₂, XPhos, K₂CO₃ | 3,3'-Bis(4-methoxyphenyl)-4,4'-bis-sydnone | 95% | arkat-usa.org |

Reactivity and Mechanistic Studies of 3 P Methoxyphenyl Sydnone

1,3-Dipolar Cycloaddition Reactions (Huisgen Cycloaddition)

Sydnones, including 3-(p-Methoxyphenyl)sydnone, are mesoionic heterocyclic compounds that serve as versatile synthons in organic chemistry. researchgate.netnih.gov One of their most characteristic transformations is the 1,3-dipolar cycloaddition, a reaction first broadly conceptualized by Rolf Huisgen. mdpi.comorganic-chemistry.orgnih.gov In these reactions, the sydnone (B8496669) ring acts as a cyclic azomethine imine 1,3-dipole, a 4π-electron system that reacts with a 2π-electron component, known as a dipolarophile (such as an alkyne or alkene), in a concerted, pericyclic process. organic-chemistry.orgbeilstein-journals.org This cycloaddition leads to the formation of five-membered heterocyclic rings. organic-chemistry.org

The reaction typically proceeds through an initial [3+2] cycloaddition to form a bicyclic intermediate, which is often unstable. semanticscholar.org This intermediate then undergoes a cycloreversion reaction, leading to the extrusion of a stable molecule, most commonly carbon dioxide, to yield the final aromatic heterocyclic product. nih.gov This transformation provides a powerful and modular route for the synthesis of various substituted pyrazoles and other related heterocycles. nih.govbenthamdirect.comresearchgate.netbeilstein-journals.org The versatility of this reaction has made it a cornerstone in heterocyclic chemistry, with applications ranging from medicinal chemistry to materials science. rsc.orgresearchgate.net

Thermal Cycloadditions with Alkynes and Alkenes

The thermal 1,3-dipolar cycloaddition of sydnones with dipolarophiles like alkynes and alkenes is a well-established method for synthesizing pyrazole (B372694) and pyrazoline derivatives, respectively. nih.govbeilstein-journals.orgbeilstein-journals.org These reactions, however, often necessitate harsh conditions, such as high temperatures (typically in boiling solvents like toluene (B28343) or xylene) and extended reaction times, to proceed to completion. nih.govbenthamdirect.combeilstein-journals.org The reactivity of the dipolarophile plays a significant role; electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), are highly reactive and commonly used. mdpi.combeilstein-journals.orgnih.gov Less activated dipolarophiles require more forcing conditions. beilstein-journals.orgnih.gov Despite these limitations, the thermal approach remains a direct and valuable method for accessing polysubstituted pyrazoles. beilstein-journals.orgsemanticscholar.org

When this compound reacts with an alkyne under thermal conditions, the process culminates in the formation of a substituted pyrazole ring with the concomitant loss of carbon dioxide. nih.govbenthamdirect.com The reaction is initiated by a [3+2] cycloaddition of the sydnone to the alkyne, forming a transient, unstable bicyclic adduct. semanticscholar.org This intermediate spontaneously undergoes a cycloreversion (a retro-[3+2] cycloaddition) to extrude carbon dioxide, a thermodynamically favorable process that drives the reaction to completion and results in the formation of the stable aromatic pyrazole ring system. nih.gov

The general scheme for this reaction is as follows:

This method provides a direct route to 1,3,4,5-tetrasubstituted pyrazoles when using substituted alkynes. nih.gov A variety of solvents can be used, with high-boiling aromatic hydrocarbons being the most common. beilstein-journals.orgresearchgate.net

Table 1: Examples of Thermal Cycloaddition of this compound with Symmetrical Alkynes This table is interactive. Click on the headers to sort the data.

| Dipolarophile | R³ | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| Dimethyl acetylenedicarboxylate | COOMe | Xylene | Reflux | 60-80 |

| Diphenylacetylene | Ph | 180 °C | 5 h | 96-97 |

Data compiled from multiple sources. beilstein-journals.orgresearchgate.net

A significant drawback of the thermal cycloaddition between sydnones and unsymmetrical alkynes is often poor regioselectivity. nih.govbenthamdirect.combeilstein-journals.org The reaction can produce a mixture of two constitutional isomers, for example, the 1,4- and 1,5-disubstituted pyrazole products (or 1,3,4- and 1,3,5-trisubstituted products, depending on the alkyne). The distribution of these regioisomers is influenced by a subtle interplay of steric and electronic factors of both the sydnone and the alkyne, but control is often difficult to achieve. nih.govbeilstein-journals.org In many cases, nearly equimolar mixtures of products are obtained, which complicates purification and limits the synthetic utility of the thermal method. nih.gov

For instance, the reaction of 3-phenylsydnone (B89390) with phenylacetylene (B144264) yields a mixture of 1,4-diphenylpyrazole (B79319) and 1,5-diphenylpyrazole. While specific data for the this compound is less commonly tabulated, the general trend of poor regiocontrol holds for many 3-arylsydnones. beilstein-journals.org

From a stereochemical perspective, the 1,3-dipolar cycloaddition is a concerted [π4s + π2s] process, analogous to the Diels-Alder reaction. organic-chemistry.org This means the reaction is stereoconservative. When sydnones react with alkenes, the stereochemistry of the substituents on the alkene is retained in the resulting pyrazoline product. However, for reactions with alkynes leading to aromatic pyrazoles, the initial stereochemical information is lost upon the extrusion of CO₂ and subsequent aromatization.

Catalyzed Cycloadditions

To address the limitations of thermal cycloadditions, particularly the harsh conditions and lack of regioselectivity, catalyzed versions of the reaction have been developed. benthamdirect.comrsc.org The use of metal catalysts, especially copper salts, has proven highly effective in promoting the reaction under milder conditions and, most importantly, in controlling the regiochemical outcome. chemistryviews.orgnih.gov

The Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) represents a major advancement in sydnone chemistry. nih.govbenthamdirect.com This method significantly reduces reaction times and temperatures while providing excellent regiocontrol, which is often unattainable under thermal conditions. researchgate.netwhiterose.ac.uk Interestingly, the regioselectivity of the CuSAC reaction can be tuned by the choice of the copper salt and its ligands. nih.govwhiterose.ac.uk

Mechanistic studies have revealed that different copper promoters operate through distinct pathways:

Cu(OTf)₂ : Copper(II) triflate is proposed to function as a Lewis acid, activating the sydnone by coordinating to the exocyclic oxygen atom. This activation facilitates the cycloaddition with the terminal alkyne, leading selectively to the formation of 1,4-disubstituted pyrazoles . chemistryviews.orgnih.govwhiterose.ac.uk

Cu(OAc)₂ : In contrast, copper(II) acetate (B1210297) is believed to undergo an in situ reduction to a Cu(I) species. This Cu(I) then reacts with the terminal alkyne to form a copper(I) acetylide intermediate, similar to the mechanism of the well-known azide-alkyne "click" reaction. The subsequent reaction with the sydnone proceeds with high regioselectivity to afford 1,5-disubstituted pyrazoles . chemistryviews.orgnih.govwhiterose.ac.uk

This switchable regioselectivity provides powerful synthetic control, allowing for the targeted synthesis of specific pyrazole isomers from the same starting materials simply by changing the copper catalyst. whiterose.ac.uk

Table 2: Regioselective Copper-Catalyzed Cycloaddition of Sydnones and Terminal Alkynes This table is interactive. Click on the headers to sort the data.

| Sydnone Substituent (N³) | Alkyne Substituent (R) | Catalyst | Predominant Isomer |

|---|---|---|---|

| p-Methoxyphenyl | Phenyl | Cu(OTf)₂ | 1,4-disubstituted |

| p-Methoxyphenyl | Phenyl | Cu(OAc)₂ | 1,5-disubstituted |

| Phenyl | Hexyl | Cu(OTf)₂ | 1,4-disubstituted |

Illustrative data based on findings for 3-arylsydnones. nih.govwhiterose.ac.uk

Strain-Promoted Cycloadditions

Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC) is a catalyst-free variant of the reaction that relies on the high reactivity of a strained alkyne, such as a bicyclo-[6.1.0]-nonyne (BCN). semanticscholar.orgnih.gov The significant ring strain of BCN (approximately 18 kcal/mol) dramatically lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at ambient temperature and under physiological conditions without the need for a metal catalyst. nih.gov

This reaction is exceptionally fast and clean, making it a powerful tool in the field of bioorthogonal chemistry for labeling proteins and other biomolecules in living systems. nih.govresearchgate.net The reaction of a sydnone, like this compound, with BCN proceeds via the typical [3+2] cycloaddition followed by CO₂ extrusion mechanism to yield a stable, fused pyrazole adduct. semanticscholar.org The rate constants for these reactions are comparable to other highly efficient bioorthogonal reactions, highlighting their practical utility. nih.gov For example, the reaction between N-phenyl sydnone and BCN has a second-order rate constant of approximately 0.054 M⁻¹s⁻¹ at 21 °C. semanticscholar.org

The development of SPSAC has expanded the applicability of sydnone cycloadditions beyond traditional organic synthesis and into the realm of chemical biology, where mild, rapid, and chemoselective reactions are essential. nih.govrsc.org

Electrophilic Aromatic Substitution on the Sydnone Ring and Aryl Moiety

The this compound molecule possesses two primary sites for electrophilic attack: the C4 position of the sydnone ring and the electron-rich p-methoxyphenyl ring at the N3 position. The regioselectivity of electrophilic aromatic substitution is a result of the interplay between the electronic properties of the sydnone core and the aryl substituent.

The sydnone ring is considered a pseudo-aromatic system and is susceptible to electrophilic substitution, particularly at the C4 position, which bears a partial negative charge. documentsdelivered.com For many 3-arylsydnones, this position is the most nucleophilic site. Reactions such as nitration, bromination, and formylation readily occur at C4. documentsdelivered.com For example, the nitration of 3-phenylsydnone with a nitrating mixture (e.g., HNO₃/H₂SO₄) yields exclusively 3-phenyl-4-nitrosydnone, with no substitution observed on the phenyl ring. documentsdelivered.com This is attributed to the deactivating effect of the sydnone's N3 atom, which possesses a partial positive charge and withdraws electron density from the attached aryl ring. documentsdelivered.com

While the C4 position is often the default site for electrophilic attack, the N3-aryl substituent can compete for the electrophile. documentsdelivered.com The outcome of this competition is dictated by the electronic nature of the aryl group. In the case of this compound, the p-methoxyphenyl group is strongly activated towards electrophilic substitution due to the powerful electron-donating resonance effect of the methoxy (B1213986) group.

Studies have shown that when the N3-aryl ring is sufficiently activated by electron-donating groups, electrophilic substitution occurs preferentially on the aryl ring rather than at the C4 position of the sydnone. beilstein-journals.orgCurrent time information in حاسى مسعود, DZ. For example, the nitration of 3-(4-methoxyphenyl)-4-phenylsydnone results in substitution on the p-methoxyphenyl ring. documentsdelivered.com The activating methoxy group directs the incoming electrophile to the ortho positions relative to itself (i.e., the C3' and C5' positions of the phenyl ring), overcoming the deactivating influence of the sydnone N3 atom.

The regioselectivity of electrophilic substitution is a direct consequence of the electronic effects exerted by substituents. Electron-donating groups (EDGs) like the methoxy group in this compound increase the electron density of the N3-aryl ring, making it a more favorable target for electrophiles than the sydnone C4 position. nih.gov The methoxy group is a strong ortho-, para-director, and since the para-position is occupied by the bond to the sydnone ring, it directs incoming electrophiles to the ortho-positions. nih.gov

Furthermore, the introduction of a methylene (B1212753) (-CH₂-) spacer between the aryl group and the N3 atom can insulate the aryl ring from the electron-withdrawing inductive effect of the sydnone core. documentsdelivered.com This "decoupling" further enhances the nucleophilicity of the aryl ring. For instance, in the nitration of 3-(4-methoxybenzyl)sydnone, the presence of both the activating methoxy group and the methylene spacer leads to exclusive and even double nitration on the aryl ring, with no reaction occurring at the C4 position of the sydnone. documentsdelivered.com This demonstrates that the combination of activating groups and structural spacers can be used to precisely control the regioselectivity of electrophilic substitution in 3-arylsydnone systems.

Redox Chemistry and Degradation Pathways

The stability and reactivity of the this compound ring are significantly influenced by redox conditions and the presence of acid or base catalysts. These factors can initiate degradation pathways through electrochemical reduction or catalyzed hydrolysis, leading to the cleavage of the mesoionic ring structure.

Electrochemical Reduction Mechanisms

The electrochemical behavior of this compound, a derivative of 3-phenylsydnone, has been investigated using voltammetric techniques. Studies on related 3-arylsydnones, including anisyl sydnones, reveal a consistent mechanism of irreversible reduction. researchgate.netepa.gov

The reduction process is characterized as a two-electron irreversible reaction that occurs in an acidic medium, typically using a Britton-Robinson buffer. researchgate.net The mechanism is proposed to involve the uptake of two electrons and two protons, leading to the cleavage of the N(2)-N(3) bond and the C(4)-O(5) bond within the sydnone ring. This ring-opening reduction results in the formation of an N-substituted hydrazine (B178648) derivative. For this compound, the final reduction product is N-formyl-N-(p-methoxyphenyl)hydrazine.

The general mechanism can be outlined as follows:

Protonation of the exocyclic oxygen atom (O5).

A two-electron transfer to the sydnone ring.

Cleavage of the N-N bond and subsequent ring opening.

Formation of the stable hydrazine product.

The pH of the medium is a critical factor. The electrochemical reduction is readily observed in the acidic range. researchgate.net However, in basic solutions, the reduction process is inhibited, and at certain electrodes, no reduction wave is observed. researchgate.net This pH dependency highlights the role of protonation in facilitating the electron transfer and subsequent ring cleavage.

| Parameter | Description | Reference |

|---|---|---|

| Mechanism Type | Irreversible Reduction | researchgate.net |

| Electrons Transferred | 2 | researchgate.net |

| Optimal Condition | Acidic Medium (e.g., Britton-Robinson buffer) | researchgate.netepa.gov |

| Effect of Basic Medium | Reduction is inhibited or not observed | researchgate.net |

| Reduction Product | N-formyl-N-(p-methoxyphenyl)hydrazine | - |

Acid- and Base-Catalyzed Degradation of the Sydnone Ring

The sydnone ring is susceptible to hydrolytic cleavage under both acidic and basic conditions. The mechanism of degradation differs significantly between the two pathways.

The proposed mechanism proceeds as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water at the C4 position.

Formation of a tetrahedral intermediate.

Proton transfer and subsequent ring opening, leading to the elimination of formic acid.

Formation of the corresponding hydrazine.

Base-Catalyzed Degradation: Under basic conditions, the degradation pathway involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic C4 carbon of the sydnone ring. chemistrysteps.com This attack results in the formation of a tetrahedral intermediate without prior protonation. The intermediate then undergoes ring opening to form an acyclic N-nitroso-N-aryl-aminoacetate anion. This process, known as saponification, is effectively irreversible because the final step involves an acid-base reaction where the generated carboxylic acid is deprotonated to form a stable carboxylate salt. ucalgary.cachemistrysteps.com The products are the salt of N-(p-methoxyphenyl)-N-nitroso glycine, which can be subsequently acidified to yield the free acid.

The mechanism involves these steps:

Nucleophilic attack by a hydroxide ion at the C4 position.

Formation of a tetrahedral alkoxide intermediate.

Ring opening to yield an N-nitroso glycinate (B8599266) derivative.

Deprotonation of the resulting carboxylic acid, rendering the reaction irreversible.

Advanced Spectroscopic and Structural Characterization of 3 P Methoxyphenyl Sydnone Derivatives

Mass Spectrometry Techniques

Mass spectrometry is a fundamental analytical technique that provides information about the mass, and thus the molecular weight, of a compound. High-resolution mass spectrometry is particularly vital for the characterization of new compounds.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. nih.gov This precision allows for the determination of a unique elemental composition for the measured mass, thereby confirming the molecular formula of the compound. chemrxiv.org This is a critical step in structure confirmation, as it distinguishes between compounds that may have the same nominal mass but different elemental formulas. researcher.life For 3-(p-methoxyphenyl)sydnone, HRMS would be used to verify that the experimentally measured mass corresponds to the exact calculated mass for the molecular formula C₉H₈N₂O₃.

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Measured Mass [M+H]⁺ (Example) | Difference (ppm) |

|---|---|---|---|---|

| This compound | C₉H₈N₂O₃ | 193.0608 | 193.0605 | -1.6 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present.

The IR spectrum of a this compound derivative displays several characteristic absorption bands that confirm the presence of key structural features. The most prominent band is associated with the carbonyl group (C5=O) of the sydnone (B8496669) ring. Due to the mesoionic character of the ring, this C=O stretching vibration typically appears at a high frequency, generally in the range of 1720-1790 cm⁻¹. For trans-3-[2-[2-(4-methoxyphenyl)ethenyl]phenyl]sydnone, this band is observed at 1764 cm⁻¹. sdsu.edu

Another key feature is the C4-H stretching vibration of the sydnone ring, which is found around 3111 cm⁻¹. sdsu.edu Other important vibrations include the C-O stretching of the methoxy (B1213986) ether group and the characteristic C=C stretching bands of the aromatic ring.

| Vibrational Mode | Functional Group | Characteristic Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| C-H Stretch | Sydnone Ring (C4-H) | ~3111 | sdsu.edu |

| C=O Stretch | Sydnone Carbonyl (C5=O) | 1720 - 1790 | sdsu.edu |

| C=C Stretch | Aromatic Ring | ~1600, ~1500, ~1450 | |

| C-O Stretch | Aryl Ether | ~1250 (asymmetric), ~1030 (symmetric) |

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method has provided profound insights into the structural characteristics of this compound and its derivatives, revealing key details about their molecular conformation, the planarity of their constituent rings, and the nature of the intermolecular forces that govern their crystal packing.

Determination of Solid-State Molecular Structure and Conformation

The solid-state structure of this compound, also known as 3-(p-anisyl)sydnone, has been elucidated through single-crystal X-ray diffraction. The analysis confirms the mesoionic nature of the sydnone ring and provides precise measurements of bond lengths and angles, which are crucial for understanding its electronic structure. The compound crystallizes in the orthorhombic space group P 21 21 21, with four molecules in the unit cell.

In a related derivative, 3-(4-Methoxyphenyl)-4-(5-phenyl-2,4-pentadienoyl)sydnone, the fundamental structure of the this compound moiety is maintained, with the addition of a pentadienoyl substituent at the 4-position of the sydnone ring. The bond lengths within the sydnone ring of this derivative are consistent with those observed in other 3,4-disubstituted sydnones researchgate.net.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₉H₈N₂O₃ |

| Formula weight | 192.17 |

| Crystal system | Orthorhombic |

| Space group | P 2₁ 2₁ 2₁ |

| a (Å) | 7.0505 (2) |

| b (Å) | 9.8220 (3) |

| c (Å) | 12.0934 (3) |

| Volume (ų) | 837.47 (4) |

| Z | 4 |

Analysis of Ring Planarity and Dihedral Angles

For this compound, the dihedral angle between the essentially planar oxadiazole ring and the benzene (B151609) ring is 30.32 (8)° nih.gov. This non-planar conformation is a common feature in 3-substituted sydnones.

In contrast, the introduction of a bulky substituent at the 4-position of the sydnone ring, as seen in 3-(4-Methoxyphenyl)-4-(5-phenyl-2,4-pentadienoyl)sydnone, significantly alters this dihedral angle. For this derivative, the dihedral angle between the sydnone moiety and the methoxyphenyl ring is much larger, at 66.32 (10)° researchgate.net. This increased torsion is attributed to steric hindrance from the substituent at the C4 position. It has been observed that the dihedral angles between the sydnone and phenyl rings in 3,4-disubstituted sydnone derivatives generally fall within the range of 55-79°, which is larger than those in 3-substituted sydnone derivatives researchgate.net.

Table 2: Dihedral Angles in this compound and a Derivative

| Compound | Dihedral Angle between Sydnone and Phenyl Ring (°) |

| This compound | 30.32 (8) nih.gov |

| 3-(4-Methoxyphenyl)-4-(5-phenyl-2,4-pentadienoyl)sydnone | 66.32 (10) researchgate.net |

Investigation of Intermolecular Interactions

The packing of molecules in the crystal lattice is directed by a variety of non-covalent interactions. In the case of this compound and its derivatives, hydrogen bonding and π-π stacking are the predominant forces.

In the crystal structure of this compound, adjacent molecules are interconnected by intermolecular C—H⋯O hydrogen bonds, which form sheet-like structures parallel to the (100) plane nih.gov. These interactions, although considered weak, play a significant role in the supramolecular assembly.

Furthermore, the crystal packing of this compound is stabilized by weak intermolecular π–π stacking interactions involving the 1,2,3-oxadiazole (B8650194) and phenyl rings. The centroid–centroid distance for these interactions is 3.5812 (8) Å nih.gov.

For the derivative 3-(4-Methoxyphenyl)-4-(5-phenyl-2,4-pentadienoyl)sydnone, weak intermolecular C–H⋯O interactions also play a crucial role in the crystal packing. Specifically, the C8 atom acts as a hydrogen-bond donor to the carbonyl oxygen atom (O14) of an adjacent molecule, and the C11 atom donates to the O5 atom of the sydnone ring of another neighboring molecule. These interactions link the molecules into extended chains, which then combine to form a sheet-like structure researchgate.net.

Table 3: Intermolecular Interactions in this compound

| Interaction Type | Description | Geometric Parameter |

| C—H⋯O Hydrogen Bonding | Connects adjacent molecules into sheets nih.gov | - |

| π–π Stacking | Between 1,2,3-oxadiazole and phenyl rings nih.gov | Centroid–centroid distance = 3.5812 (8) Å nih.gov |

Theoretical and Computational Investigations

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional geometry and electronic properties of 3-(p-methoxyphenyl)sydnone. These ab initio methods solve the Schrödinger equation approximately to provide detailed information about molecular orbitals, charge distributions, and structural parameters.

Typically, the process begins with a geometry optimization, where computational methods calculate the lowest energy arrangement of the atoms in the molecule. nih.gov For a molecule similar to this compound, methods like Density Functional Theory (DFT) using the B3LYP functional with a 6-311++G(d,p) basis set are commonly employed to obtain an optimized structure. nih.gov From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined.

Table 1: Representative Calculated Bond Lengths (Å) in a Substituted Sydnone (B8496669) Ring System

| Bond | Typical Calculated/Experimental Length (Å) | Reference |

|---|---|---|

| O1-N2 | 1.375 | researchgate.net |

| N2-N3 | 1.307 | researchgate.net |

| N3-C4 | 1.355 | researchgate.net |

| C4-C5 | 1.377 | researchgate.net |

| O1-C5 | 1.356 | researchgate.net |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary computational tool for investigating the properties of mesoionic compounds like this compound due to its favorable balance of accuracy and computational cost.

DFT is extensively used to predict the chemical reactivity and to map out the mechanisms of chemical reactions. researchgate.net The reactivity of this compound can be analyzed through the framework of Frontier Molecular Orbital (FMO) theory. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical descriptors. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For sydnones, a key reaction pathway is their participation in [3+2] cycloaddition reactions, where they act as cyclic azomethine imine dipoles. DFT calculations can model the transition states of these reactions, allowing for the determination of activation energies. chemrxiv.org By comparing the activation barriers for different reaction pathways, researchers can predict the most likely products and understand the regioselectivity and stereoselectivity of the reaction. Furthermore, DFT can be used to calculate various reactivity indices, such as global hardness, softness, and electrophilicity, which provide a quantitative measure of the molecule's reactivity.

Table 2: Key Reactivity Descriptors Calculated via DFT

| Descriptor | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity; a smaller gap suggests higher reactivity. |

| Activation Energy (Ea) | The energy barrier for a reaction; lower values indicate a faster reaction rate. |

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the excited-state properties of molecules and for interpreting their spectroscopic characteristics, such as UV-visible absorption and fluorescence. nih.gov TD-DFT calculations can predict the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities observed in an experimental UV-vis spectrum. nih.gov

By calculating the properties of the first singlet excited state (S1), TD-DFT provides the foundation for understanding the molecule's fluorescence behavior. The nature of the electronic transition (e.g., π→π* or n→π*) and the geometry of the excited state can be determined. This information is crucial for understanding fluorescence quenching mechanisms. For instance, quenching can occur through processes like intersystem crossing to a triplet state or photoinduced electron transfer. TD-DFT can be used to calculate the energies of triplet states and to model the potential energy surfaces that would describe electron transfer processes, thereby providing a mechanistic understanding of why a compound might exhibit strong or weak fluorescence.

Modeling of Sydnone Anions and Carbene Intermediates

A fascinating aspect of sydnone chemistry is the ability to form unique reactive intermediates upon deprotonation. The proton at the C4 position of the sydnone ring is acidic and can be removed by a base to form a sydnone anion. d-nb.infonih.gov Computational modeling has been essential in characterizing the electronic structure of these transient species.

DFT calculations (e.g., at the B3LYP/6-311++G** level) reveal that the resulting anion is best described as a π-electron-rich anionic N-heterocyclic carbene (NHC). d-nb.infonih.gov These intermediates exist as a resonance hybrid of several canonical forms. d-nb.info Analysis of the calculated electronic structure shows that the Highest Occupied Molecular Orbital (HOMO) is a π-orbital with significant atomic orbital coefficients on the C4 atom, which is characteristic of their mesoionic origin. d-nb.infonih.gov The HOMO-1 orbital, conversely, displays the typical σ-type lone pair geometry characteristic of classical N-heterocyclic carbenes. d-nb.infonih.gov

These computational findings are supported by predicted NMR spectra. The carbene carbon atom (C4) in the sydnone anion is calculated to have a 13C NMR chemical shift that is dramatically shifted upfield compared to its protonated precursor, a key electronic signature of this species. d-nb.infonih.govnih.gov Modeling these carbene intermediates allows researchers to predict their reactivity towards various electrophiles, such as elemental selenium or metal complexes, leading to the formation of new functionalized sydnone derivatives. nih.govtu-clausthal.de

Table 3: Computational Findings on Sydnone Anionic Intermediates

| Property | Computational Observation | Significance |

|---|---|---|

| Electronic Nature | Anionic N-Heterocyclic Carbene (NHC) | Defines the reactivity profile of the intermediate. |

| HOMO Character | π-orbital with large coefficient on C4 | Highlights the π-electron-rich nature inherited from the mesoionic ring. d-nb.infonih.gov |

| HOMO-1 Character | σ-orbital characteristic of a carbene lone pair | Confirms the presence of the carbene-like electronic feature. d-nb.infonih.gov |

| Calculated 13C NMR | Strong upfield shift for C4 signal | Provides a predictable spectroscopic marker for experimental detection. d-nb.infonih.gov |

Applications and Research Directions

Role in Heterocyclic Synthesis and Derivatization

Sydnones, as a class of 1,3-dipolar mesoionic compounds, are valuable precursors for a wide array of heterocyclic systems. nih.gov This reactivity is largely driven by their participation in [3+2] cycloaddition reactions with various dipolarophiles, most notably alkynes and alkenes. mdpi.com

The primary application of 3-(p-Methoxyphenyl)sydnone in heterocyclic synthesis is its reaction with alkynes to form pyrazoles. This transformation proceeds via a [3+2] cycloaddition, which is typically followed by a retro-cycloaddition that extrudes a molecule of carbon dioxide (CO2) to yield the stable aromatic pyrazole (B372694) ring. mdpi.com This reaction is highly efficient for generating 1,3,4-trisubstituted pyrazoles. The reaction of this compound with a generic alkyne (R-C≡C-R') results in a 1-(p-Methoxyphenyl)-pyrazole derivative. The regioselectivity of the reaction can be influenced by the nature of the alkyne substituents and reaction conditions, including the use of catalysts. rsc.org

Beyond pyrazoles, the sydnone (B8496669) ring serves as a scaffold for other heterocycles. While direct cycloaddition is the main pathway, the sydnone core can be chemically modified to yield other ring systems. For example, treatment of 3-aryl sydnones with certain reagents can lead to ring-opening and subsequent recyclization to form other five-membered heterocycles. Research has shown the conversion of sydnone derivatives into various heterocyclic systems as outlined in the table below.

| Target Heterocycle | Synthetic Pathway from Sydnone Precursor | Key Features |

|---|---|---|

| Pyrazoles | [3+2] Cycloaddition with alkynes, followed by CO₂ extrusion. mdpi.com | Highly efficient, versatile for substitution patterns. |

| Imidazoles | Multi-step synthesis involving ring transformation of the sydnone core. | Less direct than pyrazole synthesis; involves ring opening. |

| Oxadiazoles | Ring transformation reactions under specific acidic or basic conditions. | Can be formed through rearrangement of the sydnone skeleton. jbclinpharm.org |

| Thiazoles | Reaction with sulfur-containing reagents that induce ring transformation. | Requires specific reagents to incorporate the sulfur atom. |

| Tetrazoles | Sydnones can be used as starting materials for multi-step syntheses that build the tetrazole ring. | The synthesis often involves nitrile precursors and azide (B81097) sources. researchgate.net |

Advanced Applications in Click Chemistry

The concept of "click chemistry" emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. The cycloaddition of sydnones with strained alkynes, known as Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC), fits these criteria and has emerged as a powerful tool in various scientific fields. rsc.orgacs.org

Bioorthogonal chemistry involves reactions that can occur in a living biological system without interfering with native biochemical processes. nih.gov The SPSAC reaction is a prime example of a bioorthogonal ligation. This compound can react rapidly and selectively with strained cyclooctynes, such as bicyclo[6.1.0]non-4-yne (BCN), under physiological conditions (neutral pH, aqueous environment, and ambient temperature). mdpi.com This reaction is highly specific; neither the sydnone nor the strained alkyne reacts with endogenous functional groups found in proteins, nucleic acids, or sugars. This allows for the precise labeling and tracking of biomolecules in living cells and organisms. The reaction is irreversible and forms a stable pyrazole linkage, making it an ideal strategy for bioconjugation. rsc.org

A significant advancement stemming from sydnone click chemistry is the development of fluorogenic probes. mdpi.com Many sydnone derivatives, including this compound, are themselves non-fluorescent or possess very low quantum yields. However, upon undergoing a cycloaddition reaction with a strained alkyne, they are converted into highly fluorescent pyrazole products. This "turn-on" fluorescence mechanism is extremely useful for in-cell imaging. A biomolecule of interest can be metabolically or genetically engineered to incorporate a strained alkyne. When a cell-permeable, non-fluorescent sydnone probe is introduced, it will only react and fluoresce at the site of the target biomolecule, allowing for high-contrast imaging with minimal background signal ("no-wash" imaging). The photophysical properties of the resulting pyrazole can be tuned by modifying the substituents on the sydnone ring.

| Compound Type | Fluorescence Property | Application |

|---|---|---|

| This compound | Non-fluorescent / Weakly fluorescent | "Dark" probe before reaction |

| Resulting Pyrazole Product | Highly fluorescent | "Bright" signal upon target ligation for imaging |

Beyond simple ligation, the sydnone cycloaddition can be engineered into a "click-and-release" system for the design of cleavable linkers. acs.org In this strategy, a molecule of interest (e.g., a drug or a reporter molecule) is attached to a sydnone via a linker that is designed to be unstable after the cycloaddition event. The initial [3+2] cycloaddition of the sydnone with a trigger molecule (a strained alkyne) forms the pyrazole intermediate, which then undergoes a spontaneous electronic rearrangement or fragmentation, leading to the cleavage of the linker and the release of the payload. researchgate.net This bioorthogonal bond-cleavage reaction provides a mechanism for controlled drug delivery, where a drug can be released at a specific site that has been tagged with a strained alkyne. researchgate.net

The principles of sydnone click chemistry are also applied in materials science for the functionalization of polymers and nanostructures for biological applications. nih.govsavvysciencepublisher.com There are two primary approaches for this application. The first involves synthesizing a monomer containing the this compound moiety and then polymerizing it. This results in a polymer backbone decorated with multiple sydnone groups, which can then be "clicked" with alkyne-modified molecules (e.g., peptides, carbohydrates, or drugs) to create functionalized biomaterials. rsc.org

The second approach involves modifying the surface of pre-formed polymers or nanostructures (like micelles, nanoparticles, or hydrogels) with strained alkynes. These alkyne-decorated materials can then be functionalized by reacting them with this compound-containing molecules. This method allows for the precise control of surface chemistry, enabling the attachment of targeting ligands for drug delivery systems or the creation of biocompatible coatings to prevent non-specific protein absorption in biological environments. rsc.org

Contributions to Materials Science

The unique mesoionic structure of this compound, a derivative of the sydnone class of compounds, provides it with distinct electronic and reactive properties that have been explored in various areas of materials science. Its applications range from the development of advanced polymers to its use as a versatile component in coordination chemistry.

Development of New Materials with Specific Electronic or Optical Characteristics

The electronic and optical properties of this compound are intrinsically linked to its mesoionic and pseudo-aromatic character. The 1,2,3-oxadiazole (B8650194) ring contains a delocalized positive and negative charge, creating a unique electronic environment. The presence of the p-methoxyphenyl group at the N-3 position extends the π-conjugation of the system.

Research into related sydnone derivatives, such as 3-(4-Methoxyphenyl)-4-(5-phenyl-2,4-pentadienoyl)sydnone, has provided insight into their solid-state structure. X-ray crystallography studies reveal details about bond lengths and intermolecular interactions, confirming the presence of electron conjugation between different parts of the molecule. researchgate.net These fundamental characteristics are crucial for designing new materials with tailored optical or electronic properties for potential use in advanced applications.

| Property | Description | Relevance to Materials Science |

| Mesoionic Structure | Possesses a delocalized positive and negative charge within the 1,2,3-oxadiazole ring. | Creates a unique electronic environment, influencing polarity and reactivity. |

| Pseudo-Aromaticity | Exhibits aromatic character, contributing to its stability and specific reactivity. | Affects thermal stability and participation in cycloaddition reactions for polymer synthesis. |

| Extended π-Conjugation | The p-methoxyphenyl group extends the conjugated system of the sydnone ring. | Influences UV-Vis absorption properties, leading to a bathochromic shift. scitechdaily.com |

| UV-Vis Absorption | 3-Arylsydnones absorb in the 290-340 nm range. scitechdaily.com | Potential for applications as chromophores or in photo-responsive materials. |

Liquid Crystalline Systems

A thorough review of scientific literature did not reveal specific research or applications of this compound or other sydnone derivatives in the field of liquid crystalline systems. The molecular architecture required to induce mesophases (liquid crystal phases) typically involves highly anisotropic, rod-like (calamitic) or disk-like (discotic) shapes, which are not characteristic of the this compound structure.

Battery Technologies

Currently, there is no available information in the scientific literature detailing the use or investigation of this compound in battery technologies or energy storage applications. Research in this area is focused on other classes of organic and inorganic materials with specific redox properties and structural stability suitable for electrode or electrolyte components.

Sydnone-Based Ligands for Metal Complexes

Sydnones, including aryl-substituted derivatives, have been investigated as versatile ligands in coordination chemistry. rsc.orgacs.org Their ability to coordinate with metal centers can be achieved through several strategies, making them valuable building blocks for creating novel metal complexes.

The sydnone ring can be directly metalated, typically at the C-4 position after deprotonation. Alternatively, the sydnone moiety can be functionalized with other donor groups to create polydentate ligands, which can chelate to a metal center through multiple atoms. For example, modifying the sydnone at the C-4 position with a 2-pyridinyl group allows it to act as a bidentate N,O-ligand, coordinating to metals like cobalt, copper, and zinc. researchgate.net In such complexes, the exocyclic oxygen atom of the sydnone ring can participate in the coordination. researchgate.net

The unique electronic properties of the sydnone ring can also influence the characteristics of the final metal complex, potentially affecting its catalytic activity, stability, or electronic behavior. The development of sydnone-based phosphine (B1218219) ligands for palladium complexation is another example of their utility in organometallic chemistry. researchgate.net These characteristics position sydnones as intriguing components for the design of new catalysts or functional inorganic materials.

Spontaneous Thermal Crosslinking in Polymers

Sydnone-containing polymers have demonstrated significant potential in materials science, particularly for applications requiring thermally stable, cross-linked networks such as in electro-optics. The core of this application lies in the ability of the sydnone ring to undergo a [3+2] dipolar cycloaddition reaction with a suitable dipolarophile, such as a maleimide.

A notable application involves a sydnone-containing side-chain polymer that undergoes spontaneous thermal crosslinking with multi-functional maleimides. nih.govrsc.org This process occurs through a convergent dual cycloaddition/cycloreversion cascade reaction that proceeds efficiently at moderate temperatures (around 100 °C). rsc.org The reaction leads to the formation of a highly cross-linked polymer network with excellent thermal stability. rsc.org

This lattice-hardening process has been successfully implemented in electro-optic (EO) polymer systems. By incorporating a dipolar polyene chromophore crosslinker, poled films can be created that exhibit both a large EO coefficient (r₃₃ of 117 pm V⁻¹ at 1.31 μm) and exceptional long-term alignment stability at elevated temperatures (85 °C). rsc.org The spontaneity and high efficiency of this crosslinking mechanism in the solid state make it a highly effective method for producing robust materials for advanced optical applications.

Sustainable Chemistry and Green Synthesis Initiatives

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of sydnones. Traditional synthesis often involves the use of harsh reagents and organic solvents, which generate significant chemical waste.

A promising green alternative is the use of mechanochemistry, specifically ball-milling techniques. rsc.orgresearchgate.net This solvent-free approach has been successfully applied to the synthesis of aryl sydnones. The process involves the mechanical grinding of reactants in a ball mill, which provides the energy needed to drive the reaction to completion without the need for a solvent. This method has been shown to be efficient and time-saving. rsc.org

A key advantage of the mechanochemical approach is the significant reduction in the use of toxic and harmful solvents. rsc.org Furthermore, it can simplify the purification process, often avoiding the need for column chromatography, which itself consumes large quantities of solvent. rsc.org By minimizing waste and avoiding hazardous substances, the mechanosynthesis of sydnones represents a significant improvement in terms of safety and environmental impact, aligning with the goals of sustainable chemistry for the pharmaceutical and chemical industries. rsc.org

Reduced Solvent Usage and Energy Efficiency in Synthesis

The synthesis of sydnones, including this compound, has traditionally involved solution-phase chemistry, which often requires significant quantities of organic solvents and energy for heating and purification. rsc.orgneliti.com In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic methodologies. A significant advancement in this area is the application of mechanochemistry, specifically ball-milling, for the synthesis of sydnones and their derivatives. rsc.orgrsc.org

Mechanochemical synthesis involves the use of mechanical force to induce chemical reactions, often in the absence of a solvent or with minimal solvent (liquid-assisted grinding). This approach has been demonstrated to be an efficient, time-saving, and environmentally friendly alternative to conventional methods. rsc.org Studies have shown that the ball-milling procedures for synthesizing aryl sydnones successfully reduce the reliance on organic solvents. rsc.orgrsc.org Furthermore, these techniques can obviate the need for complex purification steps, which further decreases solvent consumption and waste generation. rsc.org The energy efficiency is enhanced by avoiding prolonged heating times often required in traditional solution-based reactions. nih.govresearchgate.net

The advantages of mechanochemical synthesis over traditional solution-phase methods for sydnones are summarized in the table below.

| Feature | Traditional Solution-Phase Synthesis | Mechanochemical (Ball-Milling) Synthesis |

| Solvent Usage | High quantities of organic solvents required | Solvent-free or minimal solvent usage |

| Energy Input | Often requires prolonged heating | Reduced energy consumption; no sustained heating |

| Reaction Time | Can be lengthy | Generally shorter reaction times |

| Purification | Typically requires chromatography or recrystallization | Often avoids complex purification steps |

| Waste Generation | Generates significant solvent and chemical waste | Reduced waste output |

This shift towards mechanochemistry represents a pivotal direction in the sustainable production of this compound and related heterocyclic compounds, aligning the synthesis process with modern standards of environmental responsibility and economic efficiency. rsc.org

Prodrug Design and Delivery Systems

The unique chemical properties of the sydnone ring make it a valuable component in the design of advanced prodrugs and drug delivery systems. rsc.org Sydnones are mesoionic compounds that can participate in 1,3-dipolar cycloaddition reactions, a type of "click chemistry," which allows for the precise and efficient formation of new chemical bonds under mild conditions. rsc.orgnih.gov This reactivity is harnessed in "click-and-release" systems for targeted drug delivery. rsc.org

In this prodrug strategy, the sydnone moiety acts as a trigger. It is incorporated into a larger, inactive molecule (the prodrug) that also contains a therapeutic agent linked via a cleavable tether. The sydnone can be designed to react with a specific dipolarophile, such as an alkyne, at a target site in the body. This bioorthogonal cycloaddition reaction initiates a cascade that leads to the cleavage of the tether and the release of the active drug. rsc.org

This approach offers several advantages for drug delivery:

Targeted Release: The drug is released only upon the specific chemical reaction at the desired location, potentially reducing systemic side effects.

Bioorthogonality: The cycloaddition reaction is bioorthogonal, meaning it occurs without interfering with native biological processes.

Versatility: The sydnone framework can be modified to tune its reactivity and physical properties, allowing for the design of prodrugs for various therapeutic agents. rsc.org

Recent research has demonstrated the synthesis of functionalized sydnonimines from sydnones, which can be used as probes in these click-and-release systems to liberate drugs or fluorescent molecules inside living cells. rsc.org This highlights the potential of sydnone-based systems to function as sophisticated, chemically activated drug delivery platforms.

The fundamental components of a sydnone-based prodrug system are outlined below.

| Component | Function | Example |

| Sydnone Moiety | The bioorthogonal trigger for the release mechanism. | This compound derivative |

| Linker/Tether | A chemical bridge that connects the sydnone to the drug and is cleaved upon reaction. | Self-immolative linkers |

| Active Drug | The therapeutic agent that is released at the target site. | Anticancer agents, fluorescent probes |

| Activating Partner | The dipolarophile (e.g., an alkyne) that reacts with the sydnone to initiate release. | Strain-promoted alkynes |

This area of research positions this compound and related structures as key building blocks for the next generation of targeted therapies.

Q & A

Synthesis Methodology

Q: What is the optimized synthetic route for 3-(p-Methoxyphenyl)sydnone, and what are the critical reaction conditions? A: The synthesis involves cyclodehydration of N-nitroso-p-methoxyanilinoacetic acid (0.01 mol) with excess acetic anhydride (0.5 mol) under controlled heating (water bath, 2–3 hours). The crude product is precipitated by quenching the reaction mixture in ice-cold water, followed by crystallization from ethanol. Single crystals suitable for X-ray analysis are obtained via slow evaporation . Key considerations include stoichiometric acetic anhydride ratios and temperature control to avoid side reactions.

Structural Characterization

Q: What experimental techniques are employed to resolve the molecular structure and intermolecular interactions of this compound? A: X-ray crystallography confirms the planar 1,2,3-oxadiazole ring (max deviation: 0.005 Å) and a dihedral angle of 30.32° between the sydnone and methoxyphenyl rings. Intermolecular interactions include C1–H1A⋯O2 (2.59 Å) and C7–H7A⋯O3 (2.52 Å) hydrogen bonds, as well as π–π stacking (3.58 Å) between aromatic systems. Refinement with freely rotating H atoms and merged Friedel pairs ensures accuracy .

Electronic Structure and Reactivity

Q: How does computational analysis predict the electrophilic substitution reactivity of this compound? A: Charge density analysis using ab-initio calculations (3-21G basis set) reveals a high negative net charge at C4 (−0.28 e), making it prone to electrophilic attack. Electrostatic potential maps identify O6 as the deepest negative site (−84.6 kcal/mol), suggesting preferential protonation. The semi-aromatic sydnone ring facilitates 1,3-dipolar cycloaddition reactions, validated by experimental reactivity patterns .

Biological Activity Optimization

Q: What structural modifications enhance COX-2 inhibition in sydnone derivatives? A: Hybridization with α,β-unsaturated ketones (e.g., styryl ketone linkers) improves selectivity. For example, bis-sydnone styryl ketone 63 (p-chlorophenyl substituent) achieves >80% COX-2 inhibition (IC₅₀ = 0.98 µM) and selectivity index >2.42. Docking studies show key interactions: Arg513 hydrogen bonding and π-cation interactions with the styryl ketone moiety .

Crystallographic Packing Analysis